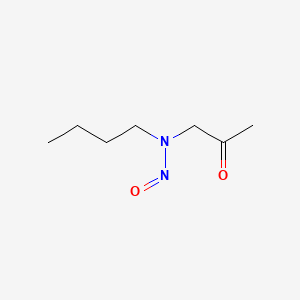

1-(Butylnitrosoamino)-2-propanone

Description

Structure

3D Structure

Properties

CAS No. |

51938-15-9 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-butyl-N-(2-oxopropyl)nitrous amide |

InChI |

InChI=1S/C7H14N2O2/c1-3-4-5-9(8-11)6-7(2)10/h3-6H2,1-2H3 |

InChI Key |

FPXGNLJKZKCTNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC(=O)C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling for Research Applications

Development of Novel Synthetic Routes for 1-(Butylnitrosoamino)-2-propanone

The synthesis of this compound is typically approached as a two-step process, involving the initial formation of the secondary amine precursor, N-butylamino-2-propanone, followed by a nitrosation reaction.

Step 1: Synthesis of N-butylamino-2-propanone A common route to the secondary amine precursor involves the nucleophilic substitution of a halo-ketone with butylamine (B146782). For instance, 1-chloro-2-propanone can be reacted with butylamine. In this reaction, the amine acts as a nucleophile, displacing the chloride to form N-butylamino-2-propanone hydrochloride. This salt is then neutralized with a base to yield the free secondary amine.

An alternative approach is reductive amination. This could involve the reaction of a dicarbonyl compound like 2,3-butanedione (B143835) with butylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). youtube.com

Step 2: Nitrosation of N-butylamino-2-propanone The final step is the conversion of the secondary amine to the N-nitrosamine. This is a classic and widely used transformation in organic chemistry. wikipedia.org The reaction is typically performed by treating the secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂). libretexts.org Nitrous acid is unstable and is therefore generated in situ by the careful addition of a strong acid, like hydrochloric acid (HCl), to a solution of sodium nitrite (B80452) (NaNO₂) at low temperatures (e.g., 0-5 °C) to prevent decomposition. libretexts.org

The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) in the acidic medium, which then acts as an electrophile. libretexts.org The lone pair of electrons on the nitrogen of the secondary amine attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine, this compound. wikipedia.org The presence of carbonyl compounds in the reaction mixture can sometimes enhance the rate of N-nitrosamine formation. nih.gov

Table 1: Overview of Synthetic Steps for this compound This table is interactive. Click on the headers to sort.

| Step | Reaction Type | Reactants | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | 1-chloro-2-propanone, Butylamine | Basic conditions | N-butylamino-2-propanone |

| 2 | Nitrosation | N-butylamino-2-propanone, Sodium Nitrite, Acid (e.g., HCl) | Low temperature (0-5 °C), Acidic pH | This compound |

Preparation of Deuterium- and Carbon-13-Labeled this compound Analogues for Metabolic Tracing

Isotopically labeled compounds are indispensable tools for metabolic studies, allowing researchers to trace the biotransformation of a parent compound. The synthesis of deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled this compound can be achieved by incorporating labeled precursors into the synthetic route.

Deuterium Labeling: Deuterium labels can be introduced at various positions in the molecule.

Labeling the Butyl Chain: Using a commercially available deuterium-labeled butylamine (e.g., butylamine-d₉) in the initial synthetic step (nucleophilic substitution or reductive amination) will produce a derivative with a fully deuterated butyl group.

Labeling the Propanone Backbone: Synthesis starting from a deuterated propanone derivative, such as 1-chloro-2-propanone-d₃, would place the label on the terminal methyl group.

Catalytic H-D Exchange: For selective labeling, catalytic hydrogen-deuterium (H-D) exchange reactions can be employed. Methods using catalysts like palladium on carbon (Pd/C) with a deuterium source such as D₂O can facilitate the exchange of specific protons for deuterons under controlled conditions. nih.gov

The use of deuterium-labeled compounds can also provide insights into metabolic mechanisms through the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic reactions at the labeled site.

Carbon-13 Labeling: Carbon-13 is a stable isotope used extensively in metabolic tracing via mass spectrometry and NMR spectroscopy. acs.org

Labeling the Butyl Chain: Starting the synthesis with ¹³C-labeled butylamine allows for the introduction of the label into the butyl moiety of the final compound.

Labeling the Propanone Backbone: Using ¹³C-labeled precursors like 1-chloro-2-propanone-¹³C₃ or specific isotopomers allows for precise placement of the carbon label on the ketone backbone. Such labeled precursors can be synthesized from simple starting materials like ¹³C-labeled acetone.

These labeled analogues serve as internal standards in quantitative analyses or are administered in metabolic studies to track the formation and flux of various metabolites. acs.org

Stereochemical Considerations in the Synthesis of this compound and its Metabolites

While this compound itself is achiral, its metabolism can introduce stereocenters. A primary metabolic pathway for related N-nitroso-ketoamines is the reduction of the carbonyl group to a secondary alcohol. nih.govoup.com This reduction converts the achiral ketone into a chiral alcohol, 1-(butylnitrosoamino)-2-propanol, which can exist as two enantiomers (R and S).

The synthesis of specific stereoisomers of these metabolites is crucial for studying the stereoselectivity of metabolic enzymes and the distinct biological activities of each enantiomer.

Stereoselective Reduction: The asymmetric reduction of the ketone in this compound can be achieved using chiral reducing agents or catalysts. This approach can favor the formation of one enantiomer of the corresponding alcohol metabolite over the other.

Synthesis from Chiral Precursors: An alternative strategy is to synthesize the chiral amino alcohol first and then perform the nitrosation. Numerous methods exist for the stereoselective synthesis of β-amino alcohols. acs.orgnih.gov For example, enantiomerically pure β-amino alcohols can be synthesized from α-amino acids via sequential reduction to an aldehyde with reagents like diisobutylaluminium hydride (DIBAL-H), followed by the in situ addition of a Grignard reagent. acs.orgnih.gov Other advanced methods include Rh(II)-catalyzed 1,3-dipolar cycloadditions to generate syn-α-hydroxy-β-amino esters with high diastereoselectivity, which can then be converted to the desired target. diva-portal.org

These stereospecific synthetic methods enable the preparation of pure R- and S-1-(butylnitrosoamino)-2-propanol standards, which are essential for accurately identifying and quantifying the metabolites formed in biological systems.

Advanced Purification Techniques for Research-Grade this compound and Derivatives

Achieving high purity (>99%) is essential for research-grade chemical standards. The purification of this compound and its derivatives often requires a multi-step approach to remove unreacted starting materials, reaction byproducts, and any potential isomers.

A typical purification sequence might include:

Extraction: After the synthesis, an initial workup using liquid-liquid extraction separates the target compound from water-soluble impurities like salts and acids. The choice of solvent is critical to ensure efficient partitioning of the product.

Distillation: For thermally stable compounds, vacuum distillation can be effective in separating the product from non-volatile impurities or solvents with significantly different boiling points.

Column Chromatography: This is the most powerful technique for separating closely related compounds.

Silica (B1680970) Gel Chromatography: Normal-phase chromatography on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is commonly used to separate the target compound from less polar and more polar impurities.

High-Performance Liquid Chromatography (HPLC): For final polishing to achieve the highest purity, preparative HPLC is often employed. Both normal-phase and reverse-phase HPLC can be used depending on the compound's properties.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final step to remove trace impurities and obtain a crystalline, high-purity material.

Advanced Chromatographic Methods: For particularly challenging separations, techniques like high-speed countercurrent chromatography (HSCCC) can be utilized. This method avoids solid supports, minimizing irreversible adsorption of the sample and providing excellent recovery for sensitive compounds. acs.org

The purity of the final product must be rigorously assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Purification Methodologies This table is interactive. Click on the headers to sort.

| Technique | Principle | Application |

|---|---|---|

| Liquid-Liquid Extraction | Differential solubility of the compound in immiscible liquids. | Initial cleanup to remove salts and water-soluble impurities. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Primary method for separating the target compound from byproducts. |

| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Final purification step to achieve >99% purity. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products to obtain crystalline material. |

Enzymatic Biotransformation and Metabolite Profiling of 1 Butylnitrosoamino 2 Propanone

Cytochrome P450-Mediated Metabolic Activation Pathways of 1-(Butylnitrosoamino)-2-propanone

The initial and most critical step in the biotransformation of many nitrosamines is metabolic activation, a process heavily reliant on the cytochrome P450 (CYP) enzyme system. nih.govuniba.it This family of heme-containing monooxygenases catalyzes the oxidation of a wide array of substrates. uniba.it For nitrosamines structurally related to this compound, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), CYP-mediated hydroxylation is a key activation pathway. nih.govnih.gov This process typically occurs at the α-carbon position relative to the N-nitroso group. This hydroxylation event is significant as it can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

While direct studies on this compound are limited, the metabolic pathways of analogous compounds suggest that α-hydroxylation is a primary route of activation. This enzymatic reaction transforms the relatively stable parent compound into an unstable α-hydroxy nitrosamine (B1359907). This intermediate can then spontaneously decompose to yield reactive electrophiles. The specific CYP isoforms involved in the metabolism of one nitrosamine can differ from those metabolizing another, highlighting the importance of specific enzyme-substrate interactions. doi.org

Identification and Structural Elucidation of Primary and Secondary Metabolites

The metabolism of a xenobiotic results in the formation of primary and secondary metabolites. Primary metabolites are the direct products of Phase I biotransformation, while secondary metabolites are formed through subsequent Phase II conjugation reactions. libretexts.orgnih.gov

Primary Metabolites:

Following the initial CYP-mediated α-hydroxylation of this compound, the resulting unstable intermediate is expected to break down. This decomposition would likely lead to the formation of a keto aldehyde and a corresponding alkylating agent. For instance, in the metabolism of the related compound NNK, the primary metabolites include a keto aldehyde and a keto alcohol. nih.gov By analogy, the primary metabolites of this compound would be anticipated to include 2-oxopropanal and a butylating agent.

Secondary Metabolites:

Primary metabolites, possessing functional groups such as hydroxyl or carboxyl moieties, can undergo Phase II conjugation reactions. drughunter.comupol.cz These reactions involve the addition of endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione (B108866). nih.govdrughunter.com The resulting secondary metabolites are typically more water-soluble and less biologically active than their parent compounds, facilitating their elimination from the body. drughunter.com While specific secondary metabolites of this compound have not been extensively documented, it is plausible that its hydroxylated metabolites would be substrates for glucuronidation and sulfation.

The table below summarizes the expected primary and secondary metabolites of this compound based on the metabolism of structurally similar compounds.

| Metabolite Type | Potential Metabolite | Metabolic Pathway |

| Primary | α-hydroxy-1-(butylnitrosoamino)-2-propanone | Cytochrome P450-mediated hydroxylation |

| Primary | 2-oxopropanal | Decomposition of α-hydroxy nitrosamine |

| Primary | Butylating agent | Decomposition of α-hydroxy nitrosamine |

| Secondary | Glucuronide conjugates | Glucuronidation of hydroxylated metabolites |

| Secondary | Sulfate conjugates | Sulfation of hydroxylated metabolites |

Phase II Biotransformation Pathways (e.g., Glucuronidation, Sulfation, Glutathione Conjugation)

Phase II biotransformation reactions are conjugation reactions that generally serve as a detoxification step in drug metabolism. upol.cz These reactions are catalyzed by a group of enzymes known as transferases. upol.cz The primary purpose of Phase II reactions is to increase the hydrophilicity of xenobiotics and their metabolites, thereby promoting their excretion. nih.govdrughunter.com The major Phase II pathways include:

Glucuronidation: This is one of the most common Phase II reactions, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comupol.cz It involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate containing a suitable functional group, such as a hydroxyl, carboxyl, or amino group.

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. drughunter.com

Glutathione Conjugation: This reaction is mediated by glutathione S-transferases (GSTs) and involves the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds. drughunter.comupol.cz This is a critical detoxification pathway for reactive electrophiles that could otherwise cause cellular damage.

For this compound, its hydroxylated primary metabolites would be prime candidates for glucuronidation and sulfation. Furthermore, the reactive butylating agent formed during metabolic activation could potentially be detoxified through conjugation with glutathione.

In Vitro and Ex Vivo Models for Studying this compound Metabolism

A variety of in vitro and ex vivo models are available to study the metabolism of xenobiotics like this compound. nih.govnih.gov These models offer a controlled environment to investigate metabolic pathways, identify metabolites, and determine the enzymes involved.

In Vitro Models:

Subcellular Fractions: Liver microsomes, which contain a high concentration of CYP enzymes, are widely used to study Phase I metabolism. nih.govnih.gov Cytosolic fractions can be used to investigate Phase II enzymes like GSTs and SULTs.

Cultured Cells: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they retain a broad spectrum of metabolic enzymes. nih.gov Cell lines, such as HepG2, are also used, although they may have lower metabolic capacity compared to primary cells. Co-cultures of hepatocytes with other cell types can help maintain metabolic activity for longer periods. nih.gov

Recombinant Enzymes: Using specific human CYP enzymes expressed in systems like baculovirus or E. coli allows for the precise determination of which isoforms are responsible for metabolizing a compound. doi.org

Ex Vivo Models:

Isolated Perfused Organs: The isolated perfused liver or lung allows for the study of metabolism in the context of an intact organ, preserving the tissue architecture and physiological flow. nih.gov This model can provide insights into both metabolism and the transport of the compound and its metabolites.

The table below outlines the advantages and disadvantages of these models.

| Model | Advantages | Disadvantages |

| In Vitro | ||

| Liver Microsomes | High concentration of CYPs, cost-effective, high throughput | Lacks Phase II enzymes, no cellular context |

| Primary Hepatocytes | "Gold standard", contains a full complement of enzymes | Limited availability, batch-to-batch variability, rapid decline in activity |

| Cell Lines | Readily available, stable | Lower metabolic activity, may not reflect in vivo metabolism |

| Recombinant Enzymes | Identifies specific enzyme involvement | Lacks the complexity of a whole-cell system |

| Ex Vivo | ||

| Isolated Perfused Organs | Preserves organ architecture and physiological conditions | Technically demanding, short viability, species differences |

Comparative Metabolic Studies of this compound Across Species and Cell Lines

Significant species differences can exist in the expression and activity of drug-metabolizing enzymes. nih.gov Therefore, comparing the metabolism of a compound across different species is crucial for extrapolating animal data to humans. For instance, studies on the metabolism of NNK have shown variations in the metabolic profiles between rats and mice, and even between different strains of the same species. nih.gov

Similarly, different cell lines can exhibit distinct metabolic capabilities. For example, some cancer cell lines may overexpress certain CYP isoforms, leading to an altered metabolic profile compared to normal cells. Comparative studies using a panel of human liver microsomes from different donors can also reveal inter-individual variability in metabolism due to genetic polymorphisms in CYP enzymes. doi.org

Role of Specific Enzyme Isoforms in this compound Biotransformation

Identifying the specific enzyme isoforms involved in the biotransformation of a compound is a key aspect of metabolic research. For many xenobiotics, a small number of CYP isoforms are responsible for the majority of their metabolism. For example, CYP3A4 is a major enzyme in human liver and metabolizes a wide range of drugs. uniba.itdoi.org

In the case of nitrosamines, several CYP isoforms have been implicated in their metabolic activation, including CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, and CYP3A4. doi.orguconn.edu The relative contribution of each isoform can vary depending on the specific nitrosamine and the tissue being examined.

To determine the role of specific enzyme isoforms in the metabolism of this compound, a series of experiments would be necessary. These could include:

Incubations with a panel of recombinant human CYP enzymes: This would directly test the catalytic activity of each isoform towards the compound. doi.org

Correlation analysis: The rate of metabolism in a panel of human liver microsomes with known CYP activities can be correlated with the activity of each isoform. doi.org

Understanding which enzyme isoforms are responsible for the biotransformation of this compound is crucial for predicting potential drug-drug interactions and for understanding inter-individual differences in its metabolism.

Molecular Mechanisms of 1 Butylnitrosoamino 2 Propanone Induced Biological Perturbations

Interactions of 1-(Butylnitrosoamino)-2-propanone and its Metabolites with Cellular Macromolecules (DNA, RNA, Proteins)

The biological activity of this compound stems from its metabolic activation into reactive electrophilic species. These metabolites can then interact with and modify crucial cellular macromolecules, including DNA, RNA, and proteins, leading to a cascade of downstream effects. nih.gov The primary mechanism of interaction is covalent binding, forming adducts that can alter the structure and function of these macromolecules. nih.govcas.cz

The interaction with DNA is of particular significance due to its role as the carrier of genetic information. escholarship.org Metabolic activation of nitrosamines, such as this compound, by cytochrome P450 enzymes generates alkylating agents. mdpi.com These agents, which are electrophilic, readily attack the nucleophilic centers within the DNA molecule. escholarship.org This process, known as DNA alkylation, can occur at various positions on the DNA bases and the phosphodiester backbone. escholarship.orgnih.gov

While DNA is a primary target, the reactive metabolites can also form adducts with RNA and proteins. nih.govethz.ch Protein adduction can affect enzyme activity, signal transduction, and other cellular processes. nih.gov The specific interactions and their consequences depend on the nature of the metabolite, the target macromolecule, and the cellular context. nih.gov

Mechanisms of DNA Alkylation by this compound-Derived Electrophiles

The process of DNA alkylation by metabolites of this compound involves a series of chemical reactions. Following metabolic activation, which typically involves α-hydroxylation, the compound becomes unstable and decomposes to form highly reactive electrophilic intermediates, such as diazonium ions and ultimately carbenium ions. mdpi.com These electrophiles are the species that directly react with DNA. mdpi.comresearchgate.net

The chemical mechanism of DNA alkylation by these electrophiles is a nucleophilic substitution (SN) reaction. escholarship.orgmdpi.com The electron-rich (nucleophilic) sites on the DNA bases and the phosphate (B84403) backbone attack the electron-deficient (electrophilic) carbon center of the alkylating agent. escholarship.org This can proceed through either an SN1 or SN2 mechanism, depending on the specific electrophile and the reaction conditions. mdpi.com In an SN1 reaction, a carbocation intermediate is formed first, which is then attacked by the nucleophile. In an SN2 reaction, the bond formation between the nucleophile and the electrophile occurs simultaneously with the departure of the leaving group. mdpi.com

The reactivity of different sites on the DNA molecule towards alkylation varies. The ring nitrogens of the DNA bases are generally more nucleophilic and therefore more susceptible to attack than the oxygens. escholarship.org

Characterization of Specific DNA Adducts Formed by this compound

The interaction of this compound metabolites with DNA results in the formation of a variety of specific DNA adducts. These adducts are covalent modifications of the DNA bases or the phosphate backbone. cas.cz The identification and characterization of these adducts are crucial for understanding the mutagenic and carcinogenic potential of the parent compound. frontiersin.org

Commonly observed DNA adducts from nitrosamine (B1359907) exposure include alkylation at various nitrogen and oxygen atoms of the DNA bases. nih.gov For instance, alkylation can occur at the N7 and O6 positions of guanine, the N3 and N7 positions of adenine, the N3 and O2 positions of cytosine, and the O2 and O4 positions of thymine. nih.gov

The specific profile of DNA adducts formed can vary depending on the tissue and the metabolic pathways involved. nih.gov Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and quantifying these adducts, even at very low levels. frontiersin.org

Below is a table summarizing some of the key DNA adducts that can be formed from nitrosamine exposure:

| Adduct Name | Site of Alkylation | DNA Base | Potential Consequence |

| O6-Alkylguanine | O6 position | Guanine | Miscoding, leading to G:C to A:T transitions |

| N7-Alkylguanine | N7 position | Guanine | Major adduct, can lead to depurination |

| N3-Alkyladenine | N3 position | Adenine | Blocks DNA replication |

| O2-Alkylthymine | O2 position | Thymine | Miscoding |

| O4-Alkylthymine | O4 position | Thymine | Miscoding |

| Phosphate-triesters | Phosphate backbone | - | Can affect DNA stability |

Protein Adduction by this compound Metabolites and Functional Consequences

In addition to DNA, the electrophilic metabolites of this compound can react with nucleophilic amino acid residues in proteins, leading to the formation of protein adducts. nih.gov The most common targets for adduction are amino acids with nucleophilic side chains, such as cysteine, histidine, and lysine. nih.gov

The formation of protein adducts can have a range of functional consequences, depending on the protein involved and the site of modification. nih.gov These consequences can include:

Altered Enzyme Activity: If the adduction occurs at or near the active site of an enzyme, it can lead to inhibition or altered substrate specificity.

Disruption of Protein-Protein Interactions: Modification of amino acid residues involved in protein binding interfaces can disrupt essential cellular pathways.

Induction of Stress Responses: The accumulation of adducted proteins can trigger cellular stress responses, such as the unfolded protein response. nih.gov

The study of protein adduction often involves techniques like mass spectrometry to identify the specific proteins and amino acid residues that are modified. nih.gov

Impact on Key Cellular Signaling Pathways Related to DNA Damage Response and Cell Cycle Regulation

The formation of DNA adducts by this compound metabolites triggers a complex cellular response known as the DNA damage response (DDR). nih.govnih.gov The DDR is a network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. nih.gov Failure to properly repair DNA damage can lead to mutations, genomic instability, and cell death. nih.gov

Key proteins in the DDR that are activated in response to alkylation damage include sensors that recognize the adducts, transducer kinases that amplify the signal, and effector proteins that carry out the repair or other cellular responses. nih.gov The presence of DNA adducts can lead to the activation of several DNA repair pathways, including:

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, including many types of alkylated bases. nih.gov

Nucleotide Excision Repair (NER): NER is involved in the removal of bulkier adducts that cause significant distortion of the DNA helix. nih.gov

Direct Reversal of Damage: Some types of alkylation damage, such as O6-methylguanine, can be directly repaired by specific enzymes like O6-methylguanine-DNA methyltransferase (MGMT). nih.gov

In addition to activating DNA repair, the DDR also interfaces with cell cycle regulation. nih.govresearchgate.net Checkpoint pathways are activated to arrest the cell cycle, providing time for DNA repair to occur before the cell attempts to replicate its damaged DNA or divide. researchgate.net This prevents the propagation of mutations to daughter cells. If the damage is too extensive to be repaired, the DDR can induce apoptosis (programmed cell death) to eliminate the damaged cell. researchgate.net

Genotoxicity and Mutagenicity Assessment of 1 Butylnitrosoamino 2 Propanone

Analysis of DNA Adduct Spectra and Kinetics of Formation and Repair Following Exposure to 1-(Butylnitrosoamino)-2-propanone

Specific studies detailing the full DNA adduct spectrum of this compound, including the kinetics of adduct formation and their subsequent repair, are not available in the reviewed scientific literature. Research on structurally related nitrosamines, such as N-nitrosobis(2-oxopropyl)amine (BOP), indicates that methylation, leading to adducts like O6-methylguanine, is a potential pathway for DNA damage. However, direct evidence of the specific adducts formed by this compound has not been documented.

Assessment of Chromosomal Aberrations and Micronucleus Formation Induced by this compound in Cellular Models

There is no specific data available from studies that have assessed the induction of chromosomal aberrations or micronucleus formation in cellular models following direct exposure to this compound. While other N-nitroso compounds have been shown to induce such clastogenic effects, dedicated studies on this particular metabolite are absent from the public record.

Investigation of Gene Mutation Frequencies and Mutational Signatures Attributable to this compound Exposure

Detailed investigations into the specific gene mutation frequencies and the characteristic mutational signatures resulting from exposure to this compound have not been published. While related compounds are known to be mutagenic, often causing base-pair substitutions, the specific mutagenic profile of this compound remains uncharacterized.

Application of In Vitro Genotoxicity Assays for Mechanistic Insights into this compound Action

This compound, also known as butyl-2-oxopropylnitrosamine, is identified as a metabolite of the bladder carcinogen butyl-3-carboxypropylnitrosamine. It is described as a lipophilic metabolite with high genotoxic and carcinogenic potency. This conversion from a water-soluble carboxylated nitrosamine (B1359907) to the more lipophilic this compound is considered a critical metabolic activation step. This activation is believed to be mediated by mitochondrial enzymes involved in fatty acid degradation. Following this, the compound is noted to be a good substrate for cytochrome P-450 dependent mono-oxygenases, which is a common pathway for the bioactivation of nitrosamines into DNA-reactive species. Despite these mechanistic insights, specific results from standard in vitro genotoxicity assays (e.g., Ames test, mouse lymphoma assay) for this compound are not detailed in the available literature.

Role of DNA Repair Pathways in Modulating this compound-Induced Genotoxicity

The specific role of various DNA repair pathways in mitigating the genotoxicity induced by this compound has not been a subject of direct investigation. For structurally related nitrosamines, it is known that DNA repair mechanisms, such as base excision repair and direct reversal by O6-methylguanine-DNA methyltransferase (MGMT), play a crucial role in repairing the types of DNA alkylation damage they cause. Given that this compound is activated to a DNA-damaging agent, it is highly probable that cellular DNA repair systems would act on the lesions it produces, but specific experimental evidence is lacking.

Note on Data Tables: Due to the absence of specific quantitative data in the reviewed scientific literature for this compound, no data tables could be generated.

Mechanistic Carcinogenesis Studies and Preclinical Models for 1 Butylnitrosoamino 2 Propanone

Cellular Transformation Models for Assessing Carcinogenic Potential and Mechanisms

Cellular transformation assays are fundamental in vitro tools for assessing the carcinogenic potential of chemical compounds. These models utilize cultured cells to identify morphological and behavioral changes indicative of malignant conversion. For N-nitroso compounds, these assays can elucidate the molecular and cellular events that initiate carcinogenesis.

While specific studies employing cellular transformation models for 1-(Butylnitrosoamino)-2-propanone are not readily found in the literature, the general approach for N-nitrosamines involves exposing cell lines, such as the human colon carcinoma cell line Caco-2, to the compound . nih.govmaastrichtuniversity.nl Researchers then monitor for hallmarks of transformation, including loss of contact inhibition, anchorage-independent growth, and the formation of foci. These changes suggest that the compound can induce a cancerous phenotype.

Organ-Specific Carcinogenesis Mechanisms of this compound in Experimental Animal Models

Experimental animal models are crucial for understanding how N-nitroso compounds induce cancer in specific organs. researchgate.netnih.gov The organotropic (organ-specific) effects of these carcinogens are well-documented and depend on factors such as the chemical structure of the compound, the route of administration, and the animal species used. nih.govkarger.comnih.gov

There is a lack of specific data on the organ-specific carcinogenesis of this compound in animal models. However, for the broader class of N-nitrosamines, the liver is a primary target, though tumors in the kidneys, esophagus, and bladder have also been observed. nih.govnih.gov The mechanism of organ specificity is often linked to the metabolic activation of the N-nitroso compound. The presence and activity of specific cytochrome P450 enzymes in a particular organ are required to convert the parent compound into a reactive, DNA-damaging electrophile. nih.govnih.gov Therefore, the organs that express high levels of these activating enzymes are often the primary sites of tumor development. nih.gov

Role of Specific DNA Adducts in Tumor Initiation and Promotion Processes

The formation of DNA adducts is a critical step in the initiation of cancer by N-nitroso compounds. nih.govnih.gov These compounds, following metabolic activation, form highly reactive electrophilic intermediates that can covalently bind to DNA, forming adducts. nih.govnih.gov If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation.

Specific research on the DNA adducts formed by this compound is not available. However, N-nitroso compounds are known to form a variety of DNA adducts, with O⁶-alkylguanine being one of the most mutagenic and well-studied. nih.govportlandpress.com The formation of such adducts is considered a key event in tumor initiation. nih.gov The persistence of these adducts in a particular tissue can correlate with its susceptibility to tumor development. The process of tumor promotion then involves the clonal expansion of these initiated cells, a process that can also be influenced by the biological effects of the carcinogen. nih.gov

| General Class of N-Nitroso Compound Adducts | Potential Role in Carcinogenesis |

| O⁶-Alkylguanine | Highly mutagenic, leads to G:C to A:T transition mutations. nih.govportlandpress.com |

| 7-Alkylguanine | Most abundant adduct, but less mutagenic than O-alkylated adducts. portlandpress.com |

| O⁴-Alkylthymine | Can lead to A:T to G:C transition mutations. |

| Phosphate (B84403) triesters | Can cause instability in the DNA backbone. nih.gov |

Modulation of Cell Proliferation, Apoptosis, and Angiogenesis in Carcinogenesis by this compound

The development of cancer is a multi-step process that involves the deregulation of key cellular processes, including proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). N-nitroso compounds can influence these pathways to promote tumor growth and progression.

Specific data on how this compound affects these cellular processes is not documented. However, studies on other N-nitroso compounds have shown that they can promote cell proliferation and inhibit apoptosis, creating an imbalance that favors the survival and expansion of cancer cells. oup.comoup.com For instance, some nitrosamines have been found to modulate pathways involved in cell cycle regulation. nih.gov Furthermore, as tumors grow, they require a dedicated blood supply, and some carcinogenic agents can promote angiogenesis to sustain this growth. oup.com

Development and Utilization of Genetically Engineered Animal Models for Studying this compound Carcinogenicity

Genetically engineered animal models (GEMs) have become invaluable tools in cancer research, allowing for the study of specific genes and pathways in the context of a whole organism. nih.gov These models can be particularly useful for investigating the carcinogenicity of compounds like N-nitrosamines.

While there are no reports of GEMs being specifically used to study this compound, these models are frequently employed to understand the mechanisms of N-nitroso compound-induced carcinogenesis in general. nih.gov For example, mice with engineered mutations in tumor suppressor genes (like p53) or oncogenes (like Ras) can be exposed to a nitrosamine (B1359907) to study how these genetic alterations cooperate with the chemical carcinogen to accelerate tumor development. nih.gov Short-term carcinogenicity testing, such as the 6-month transgenic mouse model, is also being explored as a way to evaluate the risk of N-nitrosamine impurities. regulations.gov

Transcriptomic, Proteomic, and Metabolomic Profiling in Preclinical Carcinogenesis Models

The fields of transcriptomics, proteomics, and metabolomics—collectively known as "omics"—provide a global view of the molecular changes occurring within a cell or tissue in response to a chemical exposure. These technologies can offer profound insights into the mechanisms of carcinogenesis.

There is no available literature on the transcriptomic, proteomic, or metabolomic profiling of tissues exposed to this compound. However, such studies have been conducted for other N-nitroso compounds. nih.govnih.gov For example, transcriptomic analyses have revealed that nitrosamines can alter the expression of genes involved in cell cycle regulation, apoptosis, oxidative stress, and inflammation in human colon cells. nih.govmaastrichtuniversity.nl Proteomic and metabolomic studies can further identify changes in protein expression and metabolic pathways that are critical for the carcinogenic process. elsevierpure.commdpi.com These integrated omics approaches hold the potential to identify biomarkers of exposure and effect for N-nitroso compounds and to elucidate their complex mechanisms of action. nih.govelsevierpure.com

Advanced Analytical Methodologies for Research of 1 Butylnitrosoamino 2 Propanone and Its Metabolites

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Absolute Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of 1-(butylnitrosoamino)-2-propanone metabolism due to its high mass resolution and accuracy. bohrium.com This allows for the determination of the elemental composition of the parent compound and its metabolites from their exact molecular weights. nih.gov HRMS, often coupled with liquid chromatography (LC-HRMS), can differentiate between isobaric compounds, which have the same nominal mass but different elemental compositions, a common challenge in metabolite identification. nih.gov

In the context of this compound research, HRMS is instrumental in identifying unknown metabolites. By providing highly accurate mass measurements, often with an error of less than 5 ppm, researchers can confidently propose molecular formulas for detected metabolites. nih.gov When combined with tandem mass spectrometry (MS/MS), HRMS provides fragmentation patterns that offer structural insights, facilitating the elucidation of metabolic transformations such as oxidation, reduction, and conjugation. bohrium.comtno.nl For absolute quantification, stable isotope-labeled internal standards are often employed to correct for matrix effects and variations in instrument response, ensuring accurate and precise measurements.

A typical workflow for metabolite identification using HRMS involves:

Analysis of biological samples (e.g., plasma, urine, tissue homogenates) by LC-HRMS.

Data processing to detect potential metabolite peaks that are absent in control samples.

Determination of the accurate mass and proposed elemental composition for each potential metabolite.

Acquisition of MS/MS spectra to obtain structural information.

Comparison of experimental data with spectral databases or with synthesized authentic standards for confirmation. bohrium.com

Chromatographic Techniques (e.g., UHPLC-MS/MS, GC-MS) for Bioanalysis in Complex Research Matrices

Chromatographic techniques are indispensable for the separation and quantification of this compound and its metabolites from complex biological samples. nih.gov These methods provide the necessary selectivity and sensitivity for bioanalysis.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is a widely used technique that combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. bioanalysis-zone.comchromatographyonline.com UHPLC utilizes columns with sub-2-μm particles, leading to faster analysis times and improved resolution compared to conventional HPLC. chromatographyonline.com The use of tandem mass spectrometry, typically with a triple quadrupole or a quadrupole-time of flight (Q-TOF) instrument, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing excellent selectivity and low limits of detection for quantifying target analytes in complex matrices like plasma, urine, and cerebrospinal fluid. nih.gov A reliable UHPLC-MS/MS method was developed for detecting various amino-PAHs in urine samples, showcasing its potential for similar applications. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable metabolites of this compound, GC-MS is a powerful analytical tool. nih.gov Prior to analysis, non-volatile metabolites may require derivatization to increase their volatility. GC provides high-resolution separation of analytes, which are then detected by a mass spectrometer. nih.gov GC-MS has been successfully used to analyze organic contaminants and hormones in complex biological matrices, demonstrating its utility in separating and identifying compounds in challenging samples. spectroscopyonline.com

| Analytical Technique | Analytes | Matrix | Key Findings |

| UHPLC-MS/MS | GHB, GHB-Gluc, GABA, GBL | Plasma, urine, cerebrospinal fluid, hair | Developed and validated a method for acute and chronic exposure monitoring. nih.gov |

| GC-MS | N-nitrosobis(2-oxopropyl)amine (BOP) and its metabolites | Hamster pancreas, liver, salivary gland | Found higher concentrations of BOP and its metabolites in the pancreas. nih.gov |

Immunochemical Assays (e.g., ELISA) for DNA and Protein Adduct Detection and Quantification

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods for detecting and quantifying DNA and protein adducts formed by reactive metabolites of this compound. nih.gov These assays rely on the specific binding of antibodies to the target adducts.

The general principle of an ELISA for adduct detection involves:

Immobilizing the DNA or protein sample containing the adduct onto a solid support (e.g., a microplate well). youtube.com

Adding a primary antibody that specifically recognizes and binds to the adduct. youtube.com

Introducing a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody. youtube.com

Adding a substrate that is converted by the enzyme into a detectable signal (e.g., a colored product). youtube.com

The intensity of the signal is proportional to the amount of adduct present and can be quantified by comparison to a standard curve. nih.gov

ELISAs are valuable tools in molecular toxicology and carcinogenesis research as they can measure very low levels of adducts in biological samples. nih.gov Commercially available kits can detect various forms of DNA damage, such as 8-hydroxyguanine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel metabolites and adducts of this compound. hyphadiscovery.combruker.com While mass spectrometry provides information on molecular weight and elemental composition, NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its complete three-dimensional structure. nih.gov

Modern NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, can be used to establish the connectivity of atoms and the stereochemistry of a molecule. hyphadiscovery.com For instance, ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish correlations between nuclei, helping to piece together the molecular structure. nih.gov

A significant advantage of NMR is that it is a non-destructive technique. bruker.comnih.gov Recent advances in NMR technology, such as the use of cryoprobes, have significantly increased sensitivity, enabling the analysis of microgram quantities of purified metabolites. hyphadiscovery.com This is particularly important in metabolism studies where the amounts of isolated metabolites are often very limited. Combining NMR data with MS/MS fragmentation patterns creates a powerful approach for identifying unknown metabolites that are not present in existing databases. nih.gov

Application of Radiotracer Techniques in Quantitative Metabolic Flux Studies

Radiotracer techniques, often using stable isotopes like ¹³C or ¹⁴C, are powerful tools for quantitatively studying the metabolic flux of this compound in vivo. nih.govnih.gov These studies involve administering a radiolabeled version of the compound and then tracing the distribution of the radiolabel through various metabolic pathways.

By measuring the amount of radioactivity in different metabolites and excretion products over time, researchers can determine the rates of metabolic reactions and the relative importance of different metabolic pathways. nih.gov This approach provides a dynamic view of the compound's metabolism within a whole organism. nih.gov

For example, a study might involve administering [¹⁴C]this compound to an animal model and then collecting urine, feces, and exhaled air to measure the total radioactivity excreted. tno.nl Further analysis of tissues and bodily fluids by techniques like LC with radioactivity detection (LC-RAD) can identify and quantify the radiolabeled metabolites, providing a detailed picture of the compound's absorption, distribution, metabolism, and excretion (ADME). tno.nl Computer simulations can then be used to model the data and estimate steady-state flux rates in metabolic systems. nih.gov

Validation and Interlaboratory Comparison of Analytical Methods for Research Purposes

The validation of analytical methods is a critical step to ensure that they are reliable, reproducible, and suitable for their intended purpose. researchgate.net Method validation involves establishing a set of performance characteristics, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Recovery: The efficiency of the extraction procedure. nih.gov

Interlaboratory comparisons, or round-robin studies, are essential for assessing the robustness and transferability of an analytical method. In these studies, the same set of samples is analyzed by multiple laboratories using the same method. The results are then compared to evaluate the method's reproducibility and to identify any potential sources of variability. This process is crucial for establishing standardized methods that can be used across different research settings to generate comparable data. Reference standards are critical for calibrating systems and ensuring the accuracy of these comparisons. synzeal.com

Structure Activity Relationship Sar Investigations of 1 Butylnitrosoamino 2 Propanone Analogues

Impact of Structural Modifications on Metabolic Activation and Detoxification Pathways

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes. This process, primarily involving α-carbon hydroxylation, converts the chemically stable parent nitrosamine (B1359907) into a highly reactive, unstable α-hydroxynitrosamine. This intermediate then decomposes to form an electrophilic alkyldiazonium ion, which can covalently bind to cellular macromolecules like DNA, initiating the carcinogenic process.

For 1-(Butylnitrosoamino)-2-propanone, metabolic activation can occur at the α-carbon of either the butyl or the 2-oxopropyl group. The presence of the keto group at the β-position of the propyl chain is a critical structural feature. Studies on analogous β-keto nitrosamines, such as N-nitroso-2-oxopropylpropylamine (NOPPA), reveal that metabolism is complex and can proceed through several competing pathways. nih.gov

Metabolic Activation Pathways:

α-Hydroxylation: This is the primary activation pathway. Hydroxylation of the methylene (B1212753) carbon adjacent to the nitroso group on the butyl chain would generate a butyldiazonium ion. Conversely, hydroxylation of the methylene carbon on the 2-oxopropyl chain would lead to a 2-oxopropyldiazonium ion. The relative rates of these two hydroxylation events are influenced by the steric and electronic properties of the substituents.

β-Oxidation/Reduction: The keto group in this compound introduces an additional metabolic route. The carbonyl can be enzymatically reduced to a hydroxyl group, forming 1-(Butylnitrosoamino)-2-hydroxypropane. nih.govnih.gov This metabolite can then be subject to further oxidation or conjugation. Conversely, β-hydroxylated nitrosamines can be oxidized to their corresponding β-keto derivatives. nih.gov The balance between the keto and hydroxyl forms can significantly alter the compound's solubility, interaction with enzymes, and subsequent metabolic fate.

Denitrosation: This is a major detoxification pathway where the nitroso group is removed, rendering the molecule non-carcinogenic. nih.gov This process can compete with the α-hydroxylation activation pathway. The structural features that favor denitrosation over activation are a key area of research.

Structural modifications to analogues of this compound can shift the balance between these pathways. For instance, increasing the steric bulk on the butyl chain might hinder α-hydroxylation at that position, potentially favoring metabolism on the 2-oxopropyl side or promoting detoxification. The presence of electron-withdrawing groups, like the β-keto group, has been noted to potentially increase the acidity of the α-hydrogens, which may facilitate the metabolic α-hydroxylation process. nih.gov

Correlation Between Molecular Structure and Genotoxic Potential in In Vitro Systems

The genotoxicity of a nitrosamine, its ability to damage DNA, is a direct consequence of its metabolic activation. In vitro assays are crucial tools for assessing the genotoxic potential of nitrosamine analogues and for correlating this activity with their molecular structure.

The genotoxicity of nitrosamines like this compound is dependent on metabolic activation by enzymes present in the test system (e.g., liver S9 fraction or intact hepatocytes). fda.govnih.gov Studies on a range of nitrosamines have shown that their genotoxic potency can vary dramatically. For example, in studies using human HepaRG cells, which can be cultured in both 2D monolayers and 3D spheroids, different nitrosamines exhibit varied genotoxic responses. fda.gov Notably, the 3D spheroids, which have higher levels of CYP activity, are more sensitive in detecting the genotoxicity of a wider range of nitrosamines compared to 2D cultures. fda.gov This highlights that the choice of in vitro system is critical for accurately assessing the genotoxic potential of compounds that require complex metabolic activation.

For analogues of this compound, key structural features influencing genotoxicity would include:

Alkyl Chain Length and Branching: Altering the butyl group (e.g., to an isobutyl or tert-butyl group) would affect the interaction with CYP enzymes and the stability of the resulting carbocation. A tert-butyl group, lacking α-hydrogens, would prevent activation at that position.

The β-Keto Group: This functional group is known to influence carcinogenicity. Studies on related compounds suggest that the 2-oxopropyl group can lead to potent carcinogens, likely through extensive metabolism that may even result in the formation of a simple but highly reactive methyldiazonium ion. nih.gov

Substituents on the Propanone Moiety: Analogous to studies on chlorinated propanones, adding substituents to the propanone structure could significantly alter genotoxicity. For example, halogenation could increase the electrophilicity of the molecule but might also change its metabolic profile. nih.gov

The following table summarizes the expected impact of structural modifications on the genotoxicity of this compound analogues based on general principles of nitrosamine toxicology.

Influence of Substituent Changes on DNA Adduct Formation Specificity and Yield

The ultimate molecular event linking nitrosamine exposure to cancer initiation is the formation of covalent DNA adducts. The structure of the parent nitrosamine dictates the identity of the alkyldiazonium ion produced during metabolic activation, which in turn determines the specific types of DNA adducts formed and their yield. nih.gov

Following the metabolic activation of this compound, two primary alkylating species could be generated:

A Butyldiazonium Ion: Formed from α-hydroxylation of the butyl chain. This would lead to the formation of butyl-DNA adducts.

A 2-Oxopropyldiazonium Ion: Formed from α-hydroxylation of the 2-oxopropyl chain. This would result in the covalent attachment of a 2-oxopropyl group to DNA bases.

Furthermore, the metabolism of compounds containing a 2-oxopropyl group can be complex. Research on N-nitroso-bis(2-oxopropyl)amine (BOP) and N-nitroso-(2-hydroxypropyl)-(2-oxopropyl)amine (HPOP) has shown that they can lead to the formation of methyl-DNA adducts, such as N7-methylguanine and O⁶-methylguanine. nih.govresearchgate.net This suggests that the 2-oxopropyl group can undergo metabolic breakdown to yield a methylating agent. Therefore, it is plausible that this compound could also produce methyl-DNA adducts in addition to butylated and 2-oxopropylated adducts.

The specificity and yield of these adducts are influenced by several factors:

Nature of the Alkyl Group: Simple alkyl groups like methyl and ethyl (from NDMA and NDEA, respectively) form well-characterized adducts. nih.gov Longer or more complex alkyl chains, such as the butyl and 2-oxopropyl groups from this compound, can form a wider array of adducts, and the reactive intermediates may undergo rearrangement prior to reacting with DNA. nih.gov

Site of Metabolism: The relative efficiency of CYP enzymes in hydroxylating the butyl versus the 2-oxopropyl chain will directly impact the ratio of butyl- to 2-oxopropyl-DNA adducts.

Presence of Functional Groups: The β-keto group is a key substituent. Studies on β-oxidized nitrosamines like N-nitrosodiethanolamine (NDELA) show that activation can occur via both α-hydroxylation and β-oxidation pathways, leading to specific adducts like O⁶-2-hydroxyethyldeoxyguanosine. nih.gov This underscores the importance of the oxygenated function in directing adduct formation.

The table below illustrates the potential DNA adducts formed from this compound and how substituent changes might affect their formation.

Computational Chemistry Approaches (e.g., QSAR, Molecular Docking) in SAR Studies of this compound

Computational chemistry offers powerful in silico tools to predict the carcinogenic potential of nitrosamines and to rationalize their structure-activity relationships, thereby reducing reliance on long-term animal studies. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent methods used in this field. nih.govusp.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are statistical models that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. For N-nitrosamines, QSAR studies have been developed to predict carcinogenic potency (often expressed as TD₅₀ values). nih.gov These models have identified several key structural features that govern potency:

Steric Hindrance: Increased steric bulk at the α-carbon generally decreases carcinogenic potency by impeding the approach of the substrate to the active site of CYP enzymes.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) at the β-position can have a complex effect. Strong EWGs are often associated with decreased potency. However, weak EWGs, particularly ketones, may enhance metabolic activation. nih.gov This is attributed to the fact that α-hydroxylation of the nitrosamine is also α-hydroxylation of a ketone, a process that is metabolically favored. nih.gov This is directly relevant to this compound.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein like a cytochrome P450 enzyme). nih.govnih.gov By simulating the interaction between a nitrosamine analogue and the active site of a specific CYP isozyme (e.g., CYP2E1), molecular docking can provide insights into:

Binding Affinity: Predicting how tightly a nitrosamine analogue binds to the enzyme's active site.

Binding Pose: Determining the precise orientation of the analogue within the active site. This is crucial for predicting which α-carbon is positioned closest to the enzyme's reactive heme center and is therefore more likely to be hydroxylated.

Metabolic Selectivity: Rationalizing why certain analogues are preferentially metabolized over others, or why one alkyl chain is hydroxylated in preference to another.

For this compound, docking studies could be used to predict whether the butyl or the 2-oxopropyl chain is more likely to undergo α-hydroxylation by different CYP enzymes. This information is vital for predicting the types of DNA adducts that will be formed and the ultimate genotoxic potential of the compound.

Rational Design and Synthesis of Mechanistic Probes Based on this compound Structure

To experimentally validate the metabolic pathways and mechanisms of toxicity predicted by SAR and computational studies, researchers rely on mechanistic probes. These are specially designed and synthesized molecules that are analogues of the parent compound, modified in a way that helps to elucidate specific biological processes.

Based on the structure of this compound, several types of mechanistic probes could be rationally designed and synthesized:

Isotopically Labeled Analogues: Replacing specific atoms with their stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) is a powerful strategy. For example:

Deuterium Labeling: Placing deuterium atoms on the α-carbons of the butyl or 2-oxopropyl chain can help determine the site of metabolic hydroxylation. The breaking of a C-D bond is slower than a C-H bond (a kinetic isotope effect), so a decrease in the rate of formation of a particular metabolite upon deuteration of its precursor α-carbon would confirm that hydroxylation at that site is a rate-limiting step.

¹³C or ¹⁵N Labeling: These labels can be used in conjunction with mass spectrometry to trace the fate of the molecule, identify unknown metabolites, and characterize DNA adducts.

α-Acetoxy Model Compounds: The α-hydroxynitrosamines that are the key activated metabolites are typically too unstable to be isolated. To study their reactivity, chemists synthesize more stable precursor compounds, such as α-acetoxynitrosamines. epa.gov For example, 1-(N-butyl-N-nitrosoamino)-2-acetoxypropane could be synthesized as a stable model for the activated form of this compound. This compound would hydrolyze under physiological conditions to release the same 2-oxopropyldiazonium ion as the metabolically activated parent compound, allowing for the study of its DNA-binding properties in a controlled chemical system.

Metabolite Standards: The chemical synthesis of suspected metabolites, such as 1-(Butylnitrosoamino)-2-hydroxypropane, is essential. These synthetic standards are required for the unambiguous identification and quantification of the metabolites produced in in vitro and in vivo experiments, typically using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.gov

The design and synthesis of these probes are indispensable for building a complete picture of the metabolic activation, detoxification, and DNA-damaging pathways of this compound and its analogues.

Future Research Directions and Unanswered Questions Regarding 1 Butylnitrosoamino 2 Propanone

Exploration of Novel Metabolic Enzymes and Pathways for 1-(Butylnitrosoamino)-2-propanone

The metabolic activation of N-nitrosamines is a prerequisite for their biological activity. nih.govoup.comacs.orgnih.gov This process is primarily initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the α-carbon atom adjacent to the nitroso group. oup.comnih.gov For this compound, the specific CYP isoforms involved in its metabolism are unknown. Future research should aim to identify these enzymes and elucidate the complete metabolic pathways.

Key unanswered questions include:

Which specific human CYP enzymes (e.g., CYP2E1, CYP2A6, CYP2B1, CYP3A4) are responsible for the metabolic activation of this compound? nih.govoup.com

What is the kinetic profile of its metabolism by these enzymes?

Does the presence of the ketone group at the 2-position influence the regioselectivity of α-hydroxylation on the butyl chain?

What are the major metabolic products, and which of these are stable enough to be detected as potential biomarkers of exposure?

To address these questions, a combination of in vitro and in silico approaches will be necessary.

| Research Approach | Description | Potential Outcome |

| In Vitro Metabolism Studies | Incubating this compound with human liver microsomes or specific recombinant human CYP enzymes. oup.comnih.gov | Identification of key metabolizing enzymes and the primary metabolites formed. |

| Mass Spectrometry Analysis | Utilizing high-resolution mass spectrometry to identify and quantify the metabolites produced in in vitro assays. nih.gov | Structural elucidation of metabolic products and understanding of metabolic pathways. |

| Enzyme Inhibition Studies | Using specific chemical inhibitors or antibodies for CYP isoforms to determine their relative contribution to metabolism. acs.org | Pinpointing the specific CYP enzymes responsible for the activation of the compound. |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular response to this compound, integrating data from multiple "omics" platforms is essential. nih.govnih.govresearchgate.netufz.de This approach can reveal the cascade of molecular events from gene expression changes to alterations in protein levels and metabolic profiles, providing a comprehensive understanding of the compound's mechanism of action. nih.govnih.govresearchgate.net

Future research should focus on:

Genomics/Transcriptomics: Identifying genes and signaling pathways that are transcriptionally altered upon exposure to this compound. This could reveal cellular defense mechanisms, stress responses, and pathways related to DNA repair and apoptosis. nih.gov

Proteomics: Quantifying changes in the proteome to understand the functional consequences of altered gene expression. nih.gov This can identify key proteins involved in the cellular response, such as DNA repair enzymes, stress-activated protein kinases, and cell cycle regulators.

Metabolomics: Profiling the changes in endogenous small-molecule metabolites to capture the downstream effects on cellular metabolism. acs.org This can provide insights into metabolic reprogramming and oxidative stress.

The integration of these datasets can help construct a comprehensive network of the cellular response to this compound. ufz.de

| Omics Layer | Key Questions | Example Techniques |

| Genomics | Which genes are differentially expressed in response to the compound? | RNA-Sequencing (RNA-Seq) |

| Proteomics | Which proteins show altered expression or post-translational modifications? | Mass Spectrometry-based proteomics (e.g., SILAC, TMT) |

| Metabolomics | How does the cellular metabolic profile change upon exposure? | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) |

Development of Predictive Computational Models for this compound-Induced Molecular Events

In silico toxicology methods are becoming increasingly valuable for predicting the potential toxicity of chemicals and for prioritizing them for further testing. nih.govnih.govibm.com For this compound, developing computational models could help predict its metabolic fate, DNA reactivity, and potential for inducing cellular damage.

Future research directions in this area include:

Quantum Mechanics (QM) Modeling: Using QM calculations to predict the activation energies for metabolic α-hydroxylation, the stability of resulting carbocations, and their reactivity towards DNA bases. acs.orgacs.org This can provide a mechanistic basis for its potential genotoxicity.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models based on a dataset of related nitrosamines to predict the biological activity of this compound. nih.gov

Molecular Docking: Simulating the interaction of this compound with the active sites of CYP enzymes to predict which isoforms are most likely to metabolize it.

These computational approaches can guide experimental studies and help in risk assessment. researchgate.net

Investigation of Cross-Talk Between this compound-Induced DNA Damage and Other Cellular Stress Responses

DNA damage does not occur in isolation; it triggers a complex network of cellular stress responses. nih.govnih.govuniroma1.ityoutube.com The interplay between the DNA damage response (DDR) and other stress pathways, such as oxidative stress and inflammatory responses, is crucial for determining cell fate.

Unanswered questions regarding this compound include:

To what extent does the metabolism of this compound induce oxidative stress through the generation of reactive oxygen species (ROS)?

How does the induced DNA damage signal to other cellular stress pathways, such as the unfolded protein response or inflammatory signaling pathways? frontiersin.org

Does pre-existing cellular stress (e.g., inflammation) modulate the cellular response to this compound-induced DNA damage?

What is the role of key signaling molecules, such as p53, ATM, and ATR, in coordinating the cross-talk between these pathways?

Understanding this intricate signaling network is key to predicting cellular outcomes following exposure.

Identification of Potential Molecular Biomarkers for Early Detection of this compound-Induced Cellular Perturbations (in research models)

The identification of sensitive and specific biomarkers is essential for monitoring exposure and early biological effects in experimental models. For this compound, research is needed to identify such biomarkers.

Potential areas of investigation include:

DNA Adducts: Characterizing the specific DNA adducts formed by the reactive metabolites of this compound. nih.govnih.gov These adducts would be highly specific biomarkers of exposure and direct evidence of genotoxicity.

Metabolic Products: Identifying unique metabolites of the parent compound in biological matrices (e.g., cell culture media, urine in animal models) that can serve as non-invasive biomarkers of exposure.

Protein Adducts: Investigating the formation of adducts with highly abundant proteins like hemoglobin or albumin as surrogate markers of exposure to reactive electrophiles.

Transcriptomic/Proteomic Signatures: Identifying patterns of gene or protein expression from accessible cells or biofluids that are characteristic of exposure to this compound.

Advanced In Vitro Systems (e.g., Organoids, 3D Culture) for Mechanistic Studies of this compound

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex architecture and cell-cell interactions of native tissues. nih.govresearchgate.net Advanced in vitro systems, such as organoids and three-dimensional (3D) cell cultures, offer more physiologically relevant models for studying the toxicity of chemicals. researchgate.netnih.govtandfonline.comresearchgate.nettandfonline.comazolifesciences.comupmbiomedicals.com

Future research should leverage these models to:

Study Metabolism in a Tissue-like Context: Use liver organoids or spheroids, which express a wider range of metabolic enzymes for longer periods than 2D cultures, to study the metabolism of this compound. nih.govwisc.edu

Investigate Tissue-Specific Toxicity: Employ organoids derived from potential target tissues (e.g., liver, lung) to investigate the specific cellular responses and toxicity mechanisms in a more relevant context. nih.gov

Model Chronic Exposure Scenarios: Utilize the long-term culture capabilities of organoids to study the effects of repeated low-dose exposure to this compound.

These advanced models can bridge the gap between traditional in vitro assays and in vivo studies, providing more predictive data for human health risk assessment. azolifesciences.com

| Advanced Model | Application for this compound Research | Key Advantage |

| Liver Spheroids/Organoids | Investigating metabolism and hepatotoxicity. | More accurate representation of in vivo liver physiology and metabolic capacity. nih.govwisc.edu |

| Lung Organoids | Assessing toxicity in a potential target organ. | Recapitulates the cellular diversity and architecture of the lung. |

| Multi-organ-on-a-chip | Studying the interplay between different organs in the metabolism and toxicity of the compound. | Allows for the investigation of systemic effects and organ cross-talk. nih.gov |

Q & A

Q. What established synthetic routes are available for 1-(Butylnitrosoamino)-2-propanone, and what parameters critically influence reaction yield?

The synthesis of nitrosoamino-propanone derivatives typically involves nitrosation of secondary amines followed by condensation with ketones. For this compound, a plausible route includes reacting butylamine with nitrosating agents (e.g., NaNO₂ in acidic media) to form the nitrosoamine intermediate, which is then coupled with 2-propanone under controlled conditions. Critical parameters include:

- Temperature : Excess heat may degrade the nitroso group, which is thermally labile .

- pH : Nitrosation requires acidic conditions (pH ≤3) to stabilize the nitrosonium ion (NO⁺) .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and minimize side reactions . Yield optimization often involves iterative adjustments to these parameters, monitored via thin-layer chromatography (TLC) or HPLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the butylnitrosoamino moiety (e.g., δ ~3.0–3.5 ppm for N–CH₂ groups) and the propanone carbonyl (δ ~205–210 ppm in ¹³C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Polar columns (e.g., DB-Wax) are optimal for separating nitrosoamines, with retention indices calibrated against standards .

- Infrared (IR) Spectroscopy : Strong absorbance at ~1550 cm⁻¹ (N–N=O stretch) confirms the nitroso group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₄N₂O₂) and distinguishes isotopic patterns .

Advanced Research Questions

Q. How does the nitrosoamino group in this compound influence its stability under varying pH and thermal conditions?

The nitrosoamino group is highly reactive, particularly under alkaline conditions (pH >8), where it undergoes hydrolysis to form secondary amines and nitrous acid . Thermal degradation studies (e.g., thermogravimetric analysis, TGA) reveal decomposition onset at ~120°C, producing volatile byproducts like butylamine and NOₓ gases. Methodological recommendations:

Q. What are the potential degradation products of this compound under oxidative or photolytic stress, and how can they be identified?

Oxidative stress (e.g., H₂O₂ exposure) may convert the nitroso group to a nitro derivative, yielding 1-(Butylnitroamino)-2-propanone. Photolysis under UV light (λ = 254 nm) can cleave the N–N bond, generating butylamine and propanone radicals. Identification strategies:

Q. Are computational models available to predict the interaction of this compound with biological targets, such as cytochrome P450 enzymes?

Molecular docking studies (e.g., AutoDock Vina) can simulate binding affinities to enzymes like CYP2E1, which metabolize nitrosoamines into carcinogenic nitrenium ions. Key steps:

- Ligand preparation : Optimize the 3D structure of this compound using DFT (density functional theory) .

- Binding site analysis : Identify hydrophobic pockets in CYP2E1 that accommodate the butyl chain . Experimental validation via enzyme inhibition assays (e.g., fluorometric CYP450 kits) is recommended to confirm computational predictions .

Methodological Considerations

- Contradictions in Data : While reports thermal instability for methylnitrosoamino-propanone derivatives, extrapolation to butyl analogs requires empirical verification due to differing alkyl chain steric effects.

- Analytical Validation : Always cross-validate GC-MS results with NMR to avoid misidentification of co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.